molecular formula C10H15NO B116684 2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 150205-56-4

2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B116684
Key on ui cas rn: 150205-56-4
M. Wt: 165.23 g/mol
InChI Key: YKDXSKUUZCKKOJ-UHFFFAOYSA-N
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Patent
US05227385

Procedure details

A solution of trifluoroacetic acid (18.8 mmol, 2.14 ml) and 2-acetyl-3-methyl-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en (0.49 g, 1.88 mmol) was stirred at room temperature for about 0.5 hour. The solution was concentrated under reduced pressure. Hexane was added to the resulting residue, the resulting solution was concentrated under reduced pressure, and the process was repeated a second time to remove any residual trifluoroacetic acid. A concentrated solution of sodium carbonate was added to the residue to form a basic solution. The solution was extracted with methylene chloride, dried using sodium sulfate and purified by bulb-to-bulb distillation (80° C. (1.0 mmHg)) to give 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene.
Quantity
2.14 mL
Type
reactant
Reaction Step One
Name
2-acetyl-3-methyl-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en
Quantity
0.49 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([C:11]1[CH:12]2[N:19](C(OC(C)(C)C)=O)[CH:15]([CH2:16][C:17]=1[CH3:18])[CH2:14][CH2:13]2)(=[O:10])[CH3:9]>>[C:8]([C:11]1[CH:12]2[NH:19][CH:15]([CH2:16][C:17]=1[CH3:18])[CH2:14][CH2:13]2)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
2.14 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2-acetyl-3-methyl-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en
Quantity
0.49 g
Type
reactant
Smiles
C(C)(=O)C=1C2CCC(CC1C)N2C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the resulting residue
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove any residual trifluoroacetic acid
ADDITION
Type
ADDITION
Details
A concentrated solution of sodium carbonate was added to the residue
CUSTOM
Type
CUSTOM
Details
to form a basic solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
purified by bulb-to-bulb distillation (80° C. (1.0 mmHg))

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C2CCC(CC1C)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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